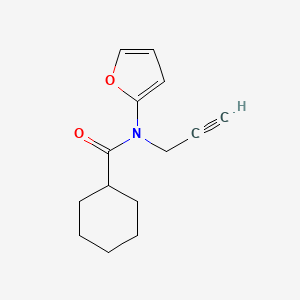
N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
furanylcyclohexanecarboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring, a cyclohexane ring, and an amide functional group. The furan ring imparts aromaticity, while the amide group confers hydrogen bonding capability.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for the preparation of furanylcyclohexanecarboxamide. Here are two common methods:
-
Amide Formation from Furan and Propargylamine
- Furan reacts with propargylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate) to form the amide.
- The reaction proceeds via nucleophilic attack of the furan oxygen on the propargyl carbon.
- The resulting product is furanylcyclohexanecarboxamide.
- !Reaction Scheme
-
Cyclohexanecarboxylic Acid Derivative Approach
- Starting with cyclohexanecarboxylic acid, the carboxylic acid group is activated (e.g., by converting it to an acid chloride or anhydride).
- The activated acid reacts with furan in the presence of a base or coupling agent (such as DCC or EDC) to form the amide.
- This method allows for the introduction of various substituents on the cyclohexane ring.
- !Reaction Scheme
b. Industrial Production
Industrial-scale production typically involves the second method due to its versatility and ease of scalability.
Analyse Chemischer Reaktionen
Furanylcyclohexanecarboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Furanylcyclohexanecarboxamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Pesticide Development: Furan-containing compounds exhibit pesticidal properties.
Polymer Chemistry: Incorporation into polymers for specific properties.
Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.
Wirkmechanismus
The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.
Vergleich Mit ähnlichen Verbindungen
Furanylcyclohexanecarboxamide stands out due to its furan-cyclohexane hybrid structure. Similar compounds include furan derivatives, amides, and cyclohexanecarboxamides.
Eigenschaften
CAS-Nummer |
62187-51-3 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2 |
InChI-Schlüssel |
HFJSZWFSWUAZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


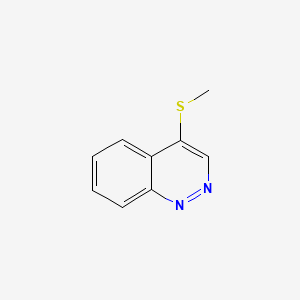
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)

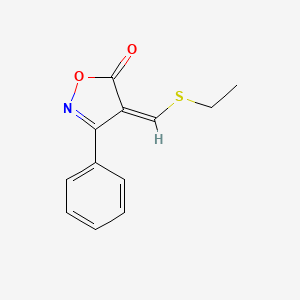
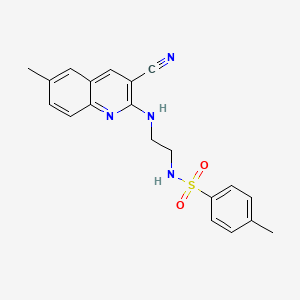
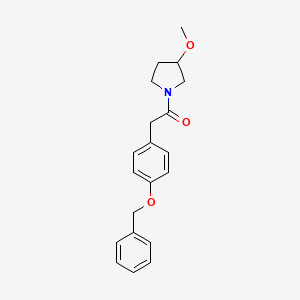
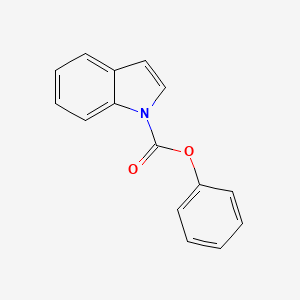
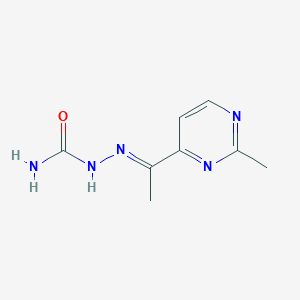
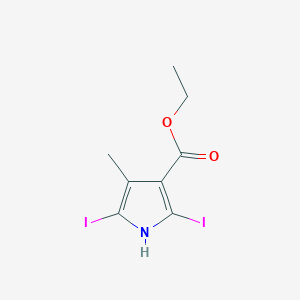
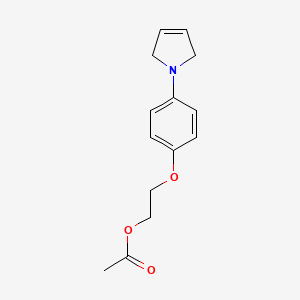
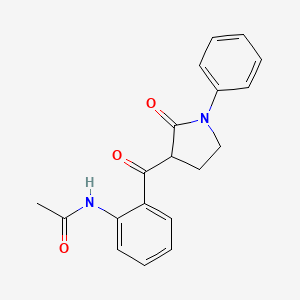
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
